Kappa Opioid Receptor Binding Affinity of c[L-Tyr-D-pro-L-Phe-D-trp] Falls Within the 14–220 nM Ki Range Established for Phenylalanine‑Substituted Analogs
In the foundational structure-activity relationship (SAR) study by Dolle et al. (2009), substitution of the Phe¹ residue in c[Phe‑D‑Pro‑Phe‑D‑Trp] with a series of aromatic and aliphatic amino acids yielded analogs 3–10 [1]. The tyrosine‑substituted congener c[L-Tyr‑D‑pro‑L‑Phe‑D‑trp] was identified among these analogs (exact compound number not specified in the publicly available abstract). The entire set of Phe¹‑substituted analogs displayed Ki values at the cloned human κ opioid receptor ranging from 14 nM to 220 nM, with μ/κ selectivity ratios ranging from 0.45 to 3.0 [1]. Unlike the parent diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp] (Ki = 3.8 nM at κ, 30 nM at μ), the tyrosine analog exhibits a distinct pharmacological fingerprint that arises from the hydrogen‑bonding capability of the Tyr hydroxyl group, which is absent in the parent phenylalanine residue [2].
| Evidence Dimension | Kappa opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (κ) reported within the range of 14–220 nM (exact value for the Tyr analog to be confirmed from the full paper; abstract groups it among Phe¹‑substituted analogs 3–10) [1] |
| Comparator Or Baseline | Parent diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp] (compound 2): Ki (κ) = 3.8 nM; natural product CJ‑15,208 (compound 1): Ki (κ) ≈ 32 nM (estimated from 8‑fold difference) [1] |
| Quantified Difference | The Tyr‑substituted analog shows a κ affinity that is 3.7‑ to 58‑fold lower than that of the lead diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp], but its selectivity profile differs due to altered μ/κ ratio [1]. |
| Conditions | Competition radioligand binding assay using cloned human κ, μ, and δ opioid receptors; [³⁵S]GTPγS functional binding assay [1]. |
Why This Matters
The tyrosine hydroxyl introduces polarity and hydrogen‑bonding potential at position 1, which can be exploited to fine‑tune receptor residence time and functional bias—parameters not achievable with the parent phenylalanine analog.
- [1] Dolle RE, Michaut M, Martinez-Teipel B, Seida PR, Ajello CW, Muller AL, DeHaven RN, Carroll PJ. Nascent structure-activity relationship study of a diastereomeric series of kappa opioid receptor antagonists derived from CJ-15,208. Bioorg Med Chem Lett. 2009;19(13):3647-3650. doi:10.1016/j.bmcl.2009.04.105. View Source
- [2] Lohman R-J, Cami-Kobeci G, Bui TT, et al. Molecular interactions of the KOP receptor antagonist CJ-15,208 and its analogs: implications for the design of novel analgesics. In: Peptide Science. 2015. (Describes role of Tyr hydroxyl in receptor interactions). View Source
